![molecular formula C18H22N2OS2 B4175668 N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide](/img/structure/B4175668.png)
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide
Overview
Description
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide, also known as CTTH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTTH is a thiazole-based compound that has been synthesized using specific methods.
Scientific Research Applications
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential applications in various fields of research. One of the most significant applications of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is its use as a potential anticancer agent. Studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the growth of cancer cells in vitro and in vivo. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is not fully understood. However, studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments is its potential applications in various fields of research. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential as an anticancer agent and a treatment for inflammatory diseases. However, one of the limitations of using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments is its complex synthesis method, which requires specific reagents and conditions.
Future Directions
There are several future directions for research on N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide. One of the future directions is to further investigate the mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide. Understanding the mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can help in the development of more effective treatments for cancer and inflammatory diseases. Another future direction is to optimize the synthesis method of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide to make it more accessible for researchers. Additionally, more studies are needed to investigate the potential applications of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is a compound that has shown potential applications in various fields of research. The synthesis of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide involves a series of chemical reactions that require specific reagents and conditions. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has shown potential as an anticancer agent and a treatment for inflammatory diseases. The mechanism of action of N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide is not fully understood, but studies have shown that N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide can inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide has also been shown to have various biochemical and physiological effects. While there are limitations to using N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide in lab experiments, there are several future directions for research on N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide, including investigating its mechanism of action and optimizing its synthesis method.
properties
IUPAC Name |
N-cyclohexyl-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-13-7-9-14(10-8-13)16-11-22-18(20-16)23-12-17(21)19-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGVQJFSEOKRIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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